molecular formula C28H20O7 B13747416 2,4,6-Tris(4-carboxyphenyl)anisole

2,4,6-Tris(4-carboxyphenyl)anisole

Katalognummer: B13747416
Molekulargewicht: 468.5 g/mol
InChI-Schlüssel: RFPWQQRSTPZYFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-Tris(4-carboxyphenyl)anisole is an organic compound with the molecular formula C28H20O7. It is a complex molecule featuring a central anisole group substituted with three carboxyphenyl groups at the 2, 4, and 6 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(4-carboxyphenyl)anisole typically involves the reaction of anisole with 4-carboxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to achieve the desired purity levels required for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Tris(4-carboxyphenyl)anisole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of 2,4,6-Tris(4-carboxyphenyl)anisole involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, facilitating reactions such as catalysis and gas adsorption.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4,6-Tris(4-carboxyphenyl)anisole is unique due to its specific combination of anisole and carboxyphenyl groups, which provides distinct properties such as enhanced stability and reactivity in various chemical processes. Its ability to form stable complexes with metal ions makes it particularly valuable in material science and catalysis .

Eigenschaften

Molekularformel

C28H20O7

Molekulargewicht

468.5 g/mol

IUPAC-Name

4-[3,5-bis(4-carboxyphenyl)-4-methoxyphenyl]benzoic acid

InChI

InChI=1S/C28H20O7/c1-35-25-23(17-4-10-20(11-5-17)27(31)32)14-22(16-2-8-19(9-3-16)26(29)30)15-24(25)18-6-12-21(13-7-18)28(33)34/h2-15H,1H3,(H,29,30)(H,31,32)(H,33,34)

InChI-Schlüssel

RFPWQQRSTPZYFX-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.